Enhanced Lipophilicity vs. Closest Commercial Analogs
The target compound exhibits a predicted LogP of 3.47, which is significantly higher than that of its closest commercially available analogs, such as 3-fluoro-2-(methylsulfanyl)benzoic acid (predicted LogP of 2.25) and 4-fluoro-3-(methylsulfanyl)benzoic acid (predicted LogP of 2.80) . This represents a lipophilicity increase of over 1 log unit, which typically correlates with enhanced passive membrane permeability and potentially improved oral bioavailability.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.47 |
| Comparator Or Baseline | 3-Fluoro-2-(methylsulfanyl)benzoic acid (LogP 2.25); 4-Fluoro-3-(methylsulfanyl)benzoic acid (LogP 2.80) |
| Quantified Difference | +1.22 vs. 147460-53-5; +0.67 vs. 169310-01-4 |
| Conditions | Predicted values from ACD/Labs or similar algorithm as reported on Chemsrc and vendor sites. |
Why This Matters
Higher lipophilicity is a critical optimization parameter for central nervous system (CNS) drug targets and for enhancing cellular permeability, making this scaffold a superior choice for programs where tissue penetration is a key requirement.
